bis(4-maleimidophenyl)sulfone
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Overview
Description
1,1’-[Sulfonyldi(4,1-phenylene)]di(1H-pyrrole-2,5-dione) is a complex organic compound with the molecular formula C20H12N2O6S It is known for its unique structure, which includes a sulfonyl group and two pyrrole-2,5-dione moieties connected by a phenylene bridge
Preparation Methods
The synthesis of 1,1’-[Sulfonyldi(4,1-phenylene)]di(1H-pyrrole-2,5-dione) typically involves the reaction of sulfonyldi(4,1-phenylene) with maleic anhydride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as acetonitrile, and a catalyst, such as phosphoric acid. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency of the production process .
Chemical Reactions Analysis
1,1’-[Sulfonyldi(4,1-phenylene)]di(1H-pyrrole-2,5-dione) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The phenylene and pyrrole rings can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,1’-[Sulfonyldi(4,1-phenylene)]di(1H-pyrrole-2,5-dione) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of anti-cancer and anti-inflammatory drugs.
Industry: It is used in the production of high-performance materials, such as advanced composites and coatings
Mechanism of Action
The mechanism of action of 1,1’-[Sulfonyldi(4,1-phenylene)]di(1H-pyrrole-2,5-dione) involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form strong hydrogen bonds with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The pyrrole-2,5-dione moieties can participate in redox reactions, affecting cellular signaling pathways and oxidative stress responses .
Comparison with Similar Compounds
1,1’-[Sulfonyldi(4,1-phenylene)]di(1H-pyrrole-2,5-dione) can be compared with other similar compounds, such as:
1,1’-[Methylenedi(4,1-phenylene)]di(1H-pyrrole-2,5-dione): This compound has a methylene bridge instead of a sulfonyl group, resulting in different chemical reactivity and applications.
1,1’-[Sulfonyldi(3,1-phenylene)]di(1H-pyrrole-2,5-dione): The position of the sulfonyl group on the phenylene ring affects the compound’s electronic properties and reactivity.
N,N’-(1,3-Phenylene)dimaleimide: This compound lacks the sulfonyl group and has different applications in polymer chemistry and materials science .
Properties
IUPAC Name |
1-[4-[4-(2,5-dioxopyrrol-1-yl)phenyl]sulfonylphenyl]pyrrole-2,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2O6S/c23-17-9-10-18(24)21(17)13-1-5-15(6-2-13)29(27,28)16-7-3-14(4-8-16)22-19(25)11-12-20(22)26/h1-12H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUIACFHOZIQGKX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C=CC2=O)S(=O)(=O)C3=CC=C(C=C3)N4C(=O)C=CC4=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90508222 |
Source
|
Record name | 1,1'-[Sulfonyldi(4,1-phenylene)]di(1H-pyrrole-2,5-dione) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90508222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13102-25-5 |
Source
|
Record name | 1,1'-[Sulfonyldi(4,1-phenylene)]di(1H-pyrrole-2,5-dione) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90508222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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